molecular formula C27H28N4O3S2 B11627978 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11627978
M. Wt: 520.7 g/mol
InChI Key: IMODZHYZOCCEGM-PYCFMQQDSA-N
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Description

2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperidine ring, a thiazolidine ring, and a pyrido[1,2-A]pyrimidinone core, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with benzylamine and a suitable aldehyde, the piperidine ring can be formed through a reductive amination reaction.

    Construction of the Thiazolidine Ring: This involves the reaction of a thioamide with an α-halo ketone to form the thiazolidine ring.

    Assembly of the Pyrido[1,2-A]pyrimidinone Core: This step often involves a cyclization reaction using appropriate precursors such as pyrimidine derivatives and suitable catalysts.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial. This includes:

    Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure the stability of intermediates and the final product.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine and pyrido[1,2-A]pyrimidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound is investigated for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into enzyme functions and protein-ligand interactions.

Medicine

Medicinally, 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring may play a crucial role in binding to these targets, while the piperidine and pyrido[1,2-A]pyrimidinone rings contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-hydroxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
  • 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-ethoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Uniqueness

The uniqueness of 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C27H28N4O3S2

Molecular Weight

520.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28N4O3S2/c1-34-16-15-31-26(33)22(36-27(31)35)18-21-24(28-23-9-5-6-12-30(23)25(21)32)29-13-10-20(11-14-29)17-19-7-3-2-4-8-19/h2-9,12,18,20H,10-11,13-17H2,1H3/b22-18-

InChI Key

IMODZHYZOCCEGM-PYCFMQQDSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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